molecular formula C17H19FN4 B5967971 N-(butan-2-yl)-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine

N-(butan-2-yl)-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B5967971
M. Wt: 298.36 g/mol
InChI Key: NXDJOEHPNDDMNN-UHFFFAOYSA-N
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Description

N-(butan-2-yl)-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine (molecular formula: C₁₈H₁₈F₄N₄, molecular weight: 366.36 g/mol) is a pyrazolo[1,5-a]pyrimidine derivative with a 7-amine substituent. Its structure features a 3-(4-fluorophenyl) group, a 5-methyl group, and a branched butan-2-yl chain at the 7-position. This compound belongs to a class of heterocyclic molecules explored for their biological activities, particularly in mycobacterial and infectious disease research . The 4-fluorophenyl moiety is a common pharmacophore in medicinal chemistry, enhancing binding affinity and metabolic stability, while the butan-2-yl group may modulate lipophilicity and pharmacokinetic properties .

Properties

IUPAC Name

N-butan-2-yl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN4/c1-4-11(2)20-16-9-12(3)21-17-15(10-19-22(16)17)13-5-7-14(18)8-6-13/h5-11,20H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXDJOEHPNDDMNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC1=CC(=NC2=C(C=NN12)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(butan-2-yl)-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyrazole and pyrimidine derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

N-(butan-2-yl)-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-(butan-2-yl)-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(butan-2-yl)-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. It is believed to inhibit viral replication by interfering with the viral RNA polymerase enzyme. This inhibition prevents the synthesis of viral RNA, thereby halting the replication process .

Comparison with Similar Compounds

7-Amine Substituents

The 7-amine group significantly influences activity and selectivity:

  • Pyridin-2-ylmethyl derivatives : Compounds such as 3-(4-fluorophenyl)-5-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine (e.g., compounds 22–44 in ) feature a pyridine ring, enhancing π-π stacking and hydrogen bonding. These derivatives often exhibit potent anti-mycobacterial activity (MIC < 1 μM) due to interactions with ATP synthase .
  • Butan-2-yl vs.

3- and 5-Position Substituents

  • 3-(4-Fluorophenyl) : Optimal for anti-M.tb activity, as seen in , where fluorination at the 4-position enhances target binding and metabolic stability.
  • 5-Methyl vs. 5-Aryl : The 5-methyl group in the target compound reduces steric hindrance compared to bulkier 5-aryl substituents (e.g., 5-phenyl in compound 47, ), which may compromise activity against mycobacteria .

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name 3-Substituent 5-Substituent 7-Amine Group MW (g/mol) logP Melting Point (°C)
N-(butan-2-yl)-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine 4-Fluorophenyl Methyl Butan-2-yl 366.36 ~4.4 Not reported
3-(4-Fluorophenyl)-N-(pyridin-2-ylmethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine (47) 4-Fluorophenyl Phenyl Pyridin-2-ylmethyl 409.40 3.9 177–180
3-(4-Fluorophenyl)-N-((6-methoxypyridin-2-yl)methyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine (48) 4-Fluorophenyl Phenyl 6-Methoxypyridin-2-ylmethyl 425.43 3.7 163–165
3-(4-Fluorophenyl)-5,6-dimethyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine (3) 4-Fluorophenyl Methyl Pyridin-2-ylmethyl 347.38 3.5 Not reported

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